molecular formula C14H14N2O2 B8599995 2-Amino-4-(benzyloxy)benzamide

2-Amino-4-(benzyloxy)benzamide

Cat. No.: B8599995
M. Wt: 242.27 g/mol
InChI Key: MYANGSXXCMXLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(benzyloxy)benzamide (CAS: 1241915-51-4) is a benzamide derivative with the molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol . The compound features a benzyloxy group at the 4-position and an amino group at the 2-position of the benzamide core.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-amino-4-phenylmethoxybenzamide

InChI

InChI=1S/C14H14N2O2/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H2,16,17)

InChI Key

MYANGSXXCMXLRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)N)N

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Variations

The benzamide scaffold is highly modular, with substituents influencing physicochemical properties and bioactivity. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Applications/Activities References
2-Amino-4-(benzyloxy)benzamide C₁₄H₁₄N₂O₂ 242.27 2-amino, 4-benzyloxy Enzyme inhibition (e.g., ADP-ribosyltransferase)
4-Amino-N-(4-amino-2-methoxyphenyl)benzamide C₁₄H₁₅N₃O₂ 257.29 4-amino, 2-methoxy, 4'-amino Research intermediate (anti-tubercular QSAR studies)
N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide C₁₅H₂₄N₃O₃ 300.35 2-methoxy, 4-dimethylamino-ethoxy, 2-aminoethyl Not specified (structural complexity suggests CNS targeting)
4-(Phenoxy)benzamide derivatives Variable Variable 4-phenoxy (vs. 4-benzyloxy) Potent ADP-ribosyltransferase inhibitors (higher selectivity than benzyloxy analogs)
Lasmiditan (pharmaceutical analog) C₁₉H₁₈F₃N₃O₂ 393.36 Trifluorobenzamide, piperidine-carbonyl Migraine treatment (5-HT₁F receptor agonist)

Physicochemical Properties

  • H-Bonding Capacity: Compounds like N-(4-amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide () have higher H-bond acceptors (4 vs. 2 in the target compound), improving receptor interaction .

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